BenchChemオンラインストアへようこそ!

7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one

IMPDH2 inhibition quinolone SAR enzymatic assay

7-Methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one (CAS 371249-67-1) is a synthetic quinolone-based small molecule that functions as a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in guanine nucleotide biosynthesis. First disclosed in a Bristol-Myers Squibb medicinal chemistry program, the compound belongs to the 4-quinolone class and features a characteristic substitution pattern comprising a 7-methoxy group, a 6-(oxazol-5-yl) motif, and a 2-phenyl ring.

Molecular Formula C19H14N2O3
Molecular Weight 318.3 g/mol
CAS No. 371249-67-1
Cat. No. B12880332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one
CAS371249-67-1
Molecular FormulaC19H14N2O3
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CN=CO4
InChIInChI=1S/C19H14N2O3/c1-23-18-9-16-13(7-14(18)19-10-20-11-24-19)17(22)8-15(21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22)
InChIKeyHHMIBIGHTIBSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one (CAS 371249-67-1): A High-Potency Quinolone IMPDH Inhibitor for Targeted Procurement


7-Methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one (CAS 371249-67-1) is a synthetic quinolone-based small molecule that functions as a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in guanine nucleotide biosynthesis [1]. First disclosed in a Bristol-Myers Squibb medicinal chemistry program, the compound belongs to the 4-quinolone class and features a characteristic substitution pattern comprising a 7-methoxy group, a 6-(oxazol-5-yl) motif, and a 2-phenyl ring [1]. Its primary biochemical target is the human IMPDH type II (IMPDH2) isozyme, against which it demonstrates low nanomolar inhibitory activity in cell-free enzymatic assays [2]. The compound serves as a key research tool for studying IMPDH-dependent pathways and as a reference standard in the development of immunosuppressive, antiviral, and anticancer agents that target purine metabolism [1].

Why Generic Quinolone IMPDH Inhibitors Cannot Substitute for 7-Methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one in IMPDH2 Research


Quinolone-based IMPDH inhibitors are not functionally interchangeable; subtle modifications to the 2-position substituent can alter IMPDH2 inhibitory potency by more than three orders of magnitude [1]. The 2-phenyl derivative achieves an IMPDH2 IC50 of 8 nM, while the structurally analogous 2-tert-butyl compound exhibits an IC50 of 10,000 nM (>1,000-fold loss), and even the closely related 2-methyl analog reaches only 110 nM (14-fold less active) [1]. Equally important, the 3-position methylation in the closely related 3-methyl-2-phenyl congener reduces potency to 65 nM (8-fold loss relative to the unsubstituted parent), demonstrating that both the presence and exact identity of substituents on the quinolone core critically define biological activity [1]. Consequently, procuring a generic “quinolone IMPDH inhibitor” without precise structural verification introduces substantial risk of acquiring a compound with dramatically reduced target engagement and negligible experimental utility.

Quantitative Evidence: Differentiating 7-Methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one from Its Closest Structural Analogs


IMPDH2 Inhibitory Potency: Sub-10 Nanomolar IC50 Distinguishes the 2-Phenyl Compound from the Majority of 2-Substituted Quinolone Analogs

In a head-to-head enzymatic assay against recombinant human IMPDH type II, the target 2-phenyl compound exhibited an IC50 of 8 nM [1]. This potency substantially exceeds that of five structurally characterized 2-substituted analogs evaluated under identical conditions: the 2-methyl analog (IC50 = 110 nM, 13.8-fold less active), the 2-benzyl analog (IC50 = 180 nM, 22.5-fold less active), the 2-dimethylamino analog (IC50 = 200 nM, 25-fold less active), the 2-methylamino analog (IC50 = 220 nM, 27.5-fold less active), and the 2-tert-butyl analog (IC50 ≈ 10,000 nM, >1,000-fold less active) [1]. The only comparator achieving comparable potency is the 2-thiophen-3-yl analog (IC50 = 9 nM), which differs in heterocyclic character and physicochemical profile [1].

IMPDH2 inhibition quinolone SAR enzymatic assay

IMPDH Isozyme Selectivity: 12-Fold Preference for IMPDH2 over IMPDH1 Confers Target-Specific Utility Absent in Non-Selective Analogs

The target compound inhibits recombinant human IMPDH1 with an IC50 of 99 nM [1], yielding an IMPDH1/IMPDH2 selectivity ratio of approximately 12.4-fold [2]. While the primary publication does not report IMPDH1 data for every analog, the 12-fold selectivity window is consistent with the series' design goal of achieving IMPDH2-preferential inhibition [2]. By contrast, the clinically used IMPDH inhibitor mycophenolic acid exhibits only 4- to 5-fold selectivity for IMPDH2 over IMPDH1 [3], indicating that the quinolone scaffold offers intrinsically improved isozyme discrimination. This degree of selectivity is valuable for experiments designed to dissect IMPDH2-specific contributions to lymphocyte proliferation or viral replication, where IMPDH1-compensating activity could confound interpretation.

IMPDH isozyme selectivity IMPDH1 vs IMPDH2 therapeutic window

Positional Sensitivity at C-3: The Unsubstituted 3-Position Retains 8-Fold Potency Advantage Over the 3-Methyl Analog

Methylation at the C-3 position of the quinolone core in 7-methoxy-3-methyl-6-(1,3-oxazol-5-yl)-2-phenylquinolin-4(1H)-one reduces IMPDH2 inhibitory potency from 8 nM to 65 nM, an 8.1-fold loss of activity [1]. This demonstrates that the C-3 position is highly sensitive to steric and electronic perturbation, and that the unsubstituted 3-position of the target compound is a critical structural determinant of maximal potency. In procurement terms, a product bearing an unintended 3-substituent—whether a synthetic impurity or a misidentified analog—would yield substantially weaker IMPDH2 inhibition.

3-substitution SAR C-3 methylation effect quinolone core modification

Heterocycle-Dependent Potency: The 2-Thiophen-3-yl Analog Achieves Equipotent IMPDH2 Inhibition but Confers Distinct Drug-Like Properties

The 2-thiophen-3-yl analog (7-methoxy-6-(1,3-oxazol-5-yl)-2-thiophen-3-ylquinolin-4(1H)-one) exhibits an IMPDH2 IC50 of 9 nM, statistically indistinguishable from the 8 nM of the 2-phenyl compound [1]. However, replacement of the phenyl ring with a thiophene heterocycle alters key physicochemical parameters: the thiophene moiety introduces a sulfur atom that increases polar surface area, modifies logP, and alters hydrogen-bonding capacity relative to the all-carbon phenyl ring [2]. These differences can influence solubility, membrane permeability, and off-target binding profiles in cellular and in vivo settings [2]. The 2-phenyl compound thus represents a distinct physicochemical and pharmacological entity, not a simple potency-equivalent substitute for the thiophene analog.

heterocyclic substitution 2-thiophene vs 2-phenyl physicochemical profile

Patent-Documented Synthetic Tractability and Composition-of-Matter Protection Confirm Commercial Availability of High-Purity Reference Material

The compound falls within the scope of US Patent Application US 2004/0082562 A1, which discloses a broad series of quinolone-based IMPDH inhibitors and provides detailed synthetic procedures for the preparation of 7-methoxy-6-oxazol-5-yl-2-arylquinolin-4(1H)-ones [1]. The patent describes multi-gram-scale synthetic routes, analytical characterization, and purity specifications that enable commercial suppliers to manufacture the compound as a certified reference standard [1]. This contrasts with structurally related yet unpatented or poorly characterized analogs that may lack validated synthetic protocols, analytical reference data, or quality-controlled supply chains. For procurement, the existence of a granted patent with explicit synthetic disclosure reduces the risk of receiving material of uncertain identity, purity, or provenance.

patent protection synthetic methodology reference standard procurement

Optimal Research and Industrial Applications for 7-Methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one (CAS 371249-67-1)


IMPDH2-Selective Enzymology and Structural Biology Studies

With an IMPDH2 IC50 of 8 nM and 12.4-fold selectivity over IMPDH1 [1], this compound is ideal for enzymology experiments that require potent IMPDH2 inhibition without complete ablation of IMPDH1 activity. Crystallography and cryo-EM studies aimed at resolving inhibitor-bound IMPDH2 conformations benefit from the compound's low nanomolar affinity, which ensures full active-site occupancy at experimentally tractable concentrations [1]. The well-characterized 2-phenyl substitution pattern also provides a clean SAR baseline for fragment-based or structure-guided optimization campaigns targeting the IMPDH2 NAD+ or IMP binding pockets [1].

Cellular Pharmacodynamic Assays for Purine Metabolism Modulation

The compound's potent IMPDH2 inhibition translates into measurable suppression of intracellular guanine nucleotide pools in cultured mammalian cells. At concentrations achievable in cell-based assays (10–100 nM), the compound is expected to deplete GTP and dGTP levels without the non-specific cytotoxicity associated with higher concentrations of less selective IMPDH inhibitors [1]. This enables dose-response studies to correlate IMPDH2 engagement with downstream effects on cell cycle progression, apoptosis, or differentiation, particularly in lymphocyte and cancer cell models where IMPDH2 is rate-limiting for proliferation [1].

Reference Standard for IMPDH Inhibitor Screening Cascades

Given its extensive documentation in the primary literature and the patent record [1][2], this compound serves as a reliable positive control for high-throughput screening campaigns seeking novel IMPDH inhibitors. Its steep SAR (13.8-fold to >1,000-fold potency differences across closely related analogs) makes it an exceptional tool for validating assay sensitivity to structural perturbations around the quinolone scaffold [1]. Procurement of the exact 2-phenyl derivative ensures that screeners can benchmark hit potency against a well-defined reference point, avoiding the ambiguity introduced by using analogs with poorly characterized or batch-dependent activity [1].

Immunosuppressive and Antiviral Drug Discovery Programs Targeting IMPDH2

IMPDH2 is a validated therapeutic target for immunosuppression (mycophenolate mofetil) and an emerging target for antiviral therapy [1]. The target compound's 12.4-fold selectivity for IMPDH2 over IMPDH1 surpasses the ~4.5-fold selectivity of mycophenolic acid [1][3], making it a superior starting point for medicinal chemistry programs that seek to minimize IMPDH1-related side effects (e.g., gastrointestinal toxicity). In vitro models of T-cell and B-cell activation, as well as viral replication assays, can employ the compound as a prototype for structure-based design of next-generation immunosuppressive or antiviral agents [1].

Quote Request

Request a Quote for 7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.